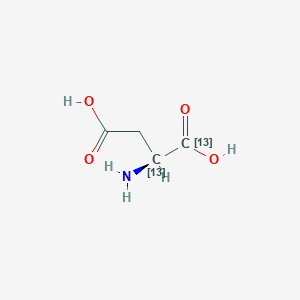

(2S)-2-amino(1,2-13C2)butanedioic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H7NO4 |

|---|---|

Peso molecular |

135.09 g/mol |

Nombre IUPAC |

(2S)-2-amino(1,2-13C2)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,4+1 |

Clave InChI |

CKLJMWTZIZZHCS-CJQZVISGSA-N |

SMILES isomérico |

C([13C@@H]([13C](=O)O)N)C(=O)O |

SMILES canónico |

C(C(C(=O)O)N)C(=O)O |

Origen del producto |

United States |

Synthetic Strategies and Production Methodologies for Research Grade 2s 2 Amino 1,2 13c2 Butanedioic Acid

Chemical Synthesis of 13C-Labeled Amino Acids

Chemical synthesis offers a high degree of control over the placement of isotopic labels, which is paramount for producing (2S)-2-amino(1,2-13C2)butanedioic acid. These methods are tailored to achieve both regiospecificity and stereoselectivity.

Regiospecific and Stereoselective Incorporation of Carbon-13 at C1 and C2 Positions

The synthesis of this compound requires starting materials that are themselves labeled with carbon-13. A common strategy involves the use of [1,2-¹³C₂]-labeled precursors, which can be elaborated into the target amino acid.

One plausible synthetic route begins with a ¹³C-labeled cyanide and a labeled aldehyde or haloalkane to construct the carbon backbone. For instance, a Strecker synthesis could be adapted, starting with a [¹³C]formaldehyde and [¹³C]cyanide, followed by reaction with a suitable protected ammonia (B1221849) equivalent and a two-carbon building block to form the butanedioic acid structure. However, controlling the regiospecificity to ensure labeling at only the C1 and C2 positions of the final aspartic acid molecule is a significant challenge with this approach.

A more controlled method involves the asymmetric synthesis starting from a C₂-chiral synthon. For example, a chiral aziridine-2-carboxylate, which can be prepared with high enantiomeric purity, can be ring-opened with a ¹³C-labeled nucleophile. Subsequent functional group manipulations would then lead to the desired product.

Another effective approach is the chemoenzymatic synthesis, which combines the precision of chemical synthesis for introducing the isotopic labels with the stereoselectivity of enzymatic reactions. For example, a custom-synthesized, appropriately ¹³C-labeled fumaric or maleic acid derivative can be converted to L-aspartic acid using an aspartase enzyme. rsc.orgresearchgate.net The synthesis of the labeled precursor, such as [1,2-¹³C₂]maleic anhydride (B1165640), would be the key chemical step, ensuring the correct placement of the heavy isotopes.

Table 1: Comparison of Potential Precursors for C1 and C2 Labeling

| Precursor | Labeling Position | Synthetic Advantage | Synthetic Challenge |

| [1,2-¹³C₂]Acetonitrile | C1, C2 | Commercially available | Requires multi-step synthesis to build the butanedioic acid backbone |

| [1,2-¹³C₂]Bromoacetic acid | C1, C2 | Reactive electrophile for C-C bond formation | Potential for scrambling of labels during reaction |

| [1,2-¹³C₂]Maleic anhydride | C1, C2 or C3, C4 | Direct precursor for enzymatic conversion to aspartate | Synthesis of the labeled anhydride can be complex |

Synthetic Routes Addressing Chiral Purity of the (2S) Isomer

Ensuring the exclusive formation of the (2S) isomer (L-aspartic acid) is critical. Several strategies are employed to achieve high chiral purity.

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as a different amino acid, and chemically transforms it into the target molecule while preserving the stereocenter. For example, L-serine can be chemically modified to introduce the second carboxylic acid group, although this can be a lengthy process.

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in a reaction is a powerful tool. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can produce the desired (S)-enantiomer with high enantiomeric excess.

Enzymatic Resolution: In this method, a racemic mixture of the labeled aspartic acid is synthesized, and then an enzyme is used to selectively react with one of the enantiomers, allowing for their separation. For example, an acylase enzyme can selectively deacylate the N-acyl-L-aspartic acid from a racemic mixture of N-acyl-DL-aspartic acid.

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers on a small to medium scale. sigmaaldrich.com This technique can effectively resolve D- and L-aspartic acid, providing the desired (2S) isomer with high purity. sigmaaldrich.com

Table 2: Methods for Ensuring Chiral Purity of (2S)-Aspartic Acid

| Method | Principle | Typical Enantiomeric Excess | Advantages | Disadvantages |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to direct the formation of one enantiomer. | >98% | High efficiency, direct formation of the desired isomer. | Catalyst can be expensive, optimization required. |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer in a racemic mixture. | >99% | High selectivity, mild reaction conditions. | Maximum 50% yield of the desired enantiomer, requires additional separation steps. |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | >99% | High purity achievable, applicable to a wide range of compounds. sigmaaldrich.com | Can be costly for large-scale production, requires specialized equipment. sigmaaldrich.com |

Scale-Up and Purification Protocols for High-Purity Tracer Production

The production of research-grade this compound requires robust scale-up and purification protocols to ensure high chemical and isotopic purity.

The transition from laboratory-scale synthesis to larger-scale production presents challenges in maintaining reaction conditions, yields, and purity. Careful optimization of reaction parameters such as temperature, pressure, and catalyst loading is necessary.

Purification is a critical final step. Common techniques include:

Recrystallization: This classic technique is often used to purify solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are often left behind in the solution.

Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH, allowing for effective separation from charged impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying amino acids and other polar compounds. nih.govhplc.eu By using a non-polar stationary phase and a polar mobile phase, compounds are separated based on their hydrophobicity. nih.govhplc.eu Preparative RP-HPLC is often the method of choice for achieving the high purity required for research-grade tracers. nih.govhplc.eu

The final product is typically characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of ¹³C labeling and by mass spectrometry to verify the molecular weight and isotopic enrichment. Chiral HPLC is used to confirm the enantiomeric purity. sigmaaldrich.com

Biotechnological Production of Isotopic Amino Acids

Biotechnological methods, particularly microbial fermentation, offer a potentially more sustainable and cost-effective alternative to chemical synthesis for producing isotopically labeled amino acids.

Microbial Fermentation Strategies for ¹³C Enrichment

Microbial fermentation can be used to produce this compound by cultivating microorganisms on a medium containing a ¹³C-labeled carbon source. The microorganisms then incorporate the heavy isotope into their metabolic pathways, leading to the production of labeled amino acids.

The choice of microorganism is crucial. Strains of Corynebacterium glutamicum and Escherichia coli are commonly used for amino acid production due to their well-characterized metabolisms and the availability of genetic tools for their engineering. nih.govnih.govmdpi.comnih.govresearchgate.netmdpi.com

To achieve targeted labeling at the C1 and C2 positions of aspartate, a specifically labeled substrate must be used. For example, feeding the culture with [1,2-¹³C₂]glucose would lead to the incorporation of ¹³C into the pyruvate (B1213749) pool, and subsequently into oxaloacetate, the direct precursor of aspartate. However, the complexity of metabolic networks can lead to isotopic scrambling, where the ¹³C atoms are distributed to other positions in the molecule.

Optimization of fermentation conditions is critical for maximizing the yield and isotopic enrichment of the target amino acid. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Factors such as the concentration of the labeled substrate, temperature, pH, and aeration need to be carefully controlled. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

Table 3: Key Parameters in Fermentative Production of Labeled Amino Acids

| Parameter | Importance | Typical Range |

| ¹³C-Substrate | Source of the isotopic label | Dependent on target labeling pattern |

| Microbial Strain | Production host | E. coli, C. glutamicum |

| Temperature | Affects enzyme activity and growth rate | 25-37 °C |

| pH | Influences enzyme function and nutrient uptake | 6.0-7.5 |

| Aeration | Affects aerobic/anaerobic metabolic pathways | Varies with strain and process |

Engineered Biosynthetic Pathways for Targeted Labeling Efficiency

Metabolic engineering plays a pivotal role in enhancing the production of specifically labeled amino acids by redirecting metabolic flux towards the desired product and minimizing isotopic scrambling. nih.govnih.govresearchgate.netmdpi.com

Key strategies in engineering the biosynthetic pathway for this compound include:

Overexpression of Key Enzymes: Increasing the expression of enzymes in the aspartate biosynthetic pathway, such as phosphoenolpyruvate (B93156) carboxylase (PPC) and aspartate aminotransferase (AspC), can pull more carbon from the central metabolism towards aspartate. nih.gov

Deletion of Competing Pathways: Knocking out genes that encode enzymes for competing pathways can prevent the diversion of ¹³C-labeled precursors away from aspartate synthesis. For example, deleting genes involved in the conversion of oxaloacetate to other products can increase the flux towards aspartate.

Cofactor Engineering: Ensuring an adequate supply of cofactors, such as NADPH, which is required for some biosynthetic reactions, can also enhance production.

Flux Balance Analysis (FBA): Computational models like FBA can be used to predict the effects of genetic modifications on metabolic fluxes, guiding the design of more efficient production strains. nih.gov

By combining these metabolic engineering strategies with optimized fermentation conditions, it is possible to develop microbial cell factories that efficiently produce high-purity this compound.

Advanced Analytical Techniques for Quantifying 2s 2 Amino 1,2 13c2 Butanedioic Acid and Its Metabolites

Mass Spectrometry-Based Metabolomics for Isotopic Enrichment Analysis

Mass spectrometry (MS) is a cornerstone for analyzing stable isotope labeling in metabolomics. It offers high sensitivity and the ability to distinguish between different isotopomers of a molecule based on their mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Mass Isotopomer Distribution (MID) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of amino acids and their metabolites in complex biological samples. thermofisher.com It combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. For polar compounds like amino acids, which may not be well-retained on standard reversed-phase columns, alternative chromatographic approaches or derivatization are often employed. thermofisher.com

LC-MS is instrumental in determining the mass isotopomer distribution (MID) of (2S)-2-amino(1,2-¹³C₂)butanedioic acid and its metabolic products. nih.gov By culturing cells in a medium containing ¹³C-labeled precursors, endogenously synthesized metabolites become enriched with ¹³C. nih.gov The analysis of the resulting mass isotopomer patterns reveals the activity of various metabolic pathways. nih.gov

A typical LC-MS method for amino acid analysis might involve a mixed-mode column and a gradient elution with mobile phases such as ammonium (B1175870) formate (B1220265) in water and acetonitrile. thermofisher.comnih.gov This allows for the separation of a wide range of amino acids in a single chromatographic run. nih.gov

High-Resolution Accurate Mass (HRAM) spectrometry is essential for the precise quantification of isotopologs, which are molecules that differ only in their isotopic composition. azolifesciences.comthermofisher.com HRAM instruments, such as Orbitrap mass analyzers, can achieve high resolving power, enabling the separation of ions with very similar m/z ratios. thermofisher.comthermofisher.com This capability is crucial for distinguishing between a target analyte and interfering ions from the sample matrix, which is a common challenge in metabolomics. thermofisher.com

The high mass accuracy of HRAM allows for the confident identification of compounds based on their exact mass. researchgate.net In the context of ¹³C labeling studies, HRAM can resolve the fine isotopic structure of a metabolite's mass spectrum, providing detailed information about the incorporation of ¹³C atoms. thermofisher.com For instance, an Orbitrap analyzer can be set to a resolution of 100,000, which is sufficient to separate closely related isotopologs and ensure unambiguous quantification. thermofisher.com

Targeted mass spectrometry approaches, such as Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM), are highly sensitive and specific methods for quantifying known analytes.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique where a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This two-stage filtering process significantly reduces background noise and increases sensitivity, making it ideal for quantifying low-abundance metabolites. researchgate.net MRM is a widely used method for the quantification of amino acids in various biological samples. nih.gov

Selected Ion Monitoring (SIM) involves setting the mass spectrometer to detect only a few specific m/z values corresponding to the ions of interest. shimadzu.com This mode offers higher sensitivity compared to full scan mode because the instrument spends more time detecting the target ions. shimadzu.com For some amino acids that exhibit poor fragmentation or low intensity in MRM mode, SIM can be a more effective quantification strategy. imtakt.comlcms.cz A combined MRM and SIM method can be employed to leverage the strengths of both techniques for comprehensive amino acid analysis. imtakt.comlcms.cz

| Analytical Technique | Principle | Application for (2S)-2-amino(1,2-¹³C₂)butanedioic acid |

| LC-MS | Separates compounds based on their physicochemical properties before mass analysis. | Profiling of ¹³C-labeled aspartic acid and its metabolites in biological extracts. thermofisher.com |

| HRAM | Measures mass-to-charge ratios with high precision, resolving isobaric interferences. azolifesciences.comthermofisher.com | Accurate quantification of different isotopologs of aspartic acid, revealing the extent of ¹³C incorporation. thermofisher.com |

| MRM | A targeted MS/MS technique that monitors specific precursor-to-product ion transitions. nih.gov | Highly sensitive and specific quantification of (2S)-2-amino(1,2-¹³C₂)butanedioic acid. nih.gov |

| SIM | The mass spectrometer is set to detect only specific m/z values. shimadzu.com | Enhanced detection of labeled aspartic acid, especially when MRM sensitivity is low. imtakt.comlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Since amino acids are polar and non-volatile, they require a chemical derivatization step to increase their volatility for GC analysis. sigmaaldrich.comresearchgate.net Common derivatization methods include silylation, which replaces active hydrogens on polar functional groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.commdpi.com

GC-MS is frequently used in isotopic labeling studies to quantify the ¹³C enrichment in protein-hydrolyzed amino acids. acs.orgnih.gov The derivatized amino acids are separated on a GC column and then detected by the mass spectrometer, which provides information on their mass isotopomer distribution. nih.govnih.gov This data is crucial for metabolic flux analysis. nih.govnih.gov However, it is important to note that some amino acids can be degraded during the acid hydrolysis and derivatization processes. acs.orgucdavis.edu For example, asparagine and glutamine are converted to aspartic acid and glutamic acid, respectively. ucdavis.edu

The choice of derivatization reagent and GC column is critical for successful analysis. For instance, N-acetyl methyl esters (NACME) are one type of derivative used for GC-C-IRMS analysis of amino acids. ucdavis.edu Different GC columns, such as polar (e.g., DB-225ms) or nonpolar (e.g., DB-5ms) columns, can be used depending on the specific separation requirements. nih.gov

| Derivatization Method | Reagent Example | Effect on Amino Acid |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Replaces active hydrogens, increasing volatility for GC analysis. sigmaaldrich.com |

| Esterification/Acylation | Acidified Methanol / Acetic Anhydride (B1165640) | Forms N-acetyl methyl esters (NACME) suitable for GC. ucdavis.edu |

| Chloroformate Reaction | Pentafluoropropionic anhydride/heptafluorobutanol | Can lead to racemization, affecting enantiomer analysis. nih.govresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Positional Isotopic Labeling Determination

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the position of isotopic labels within a molecule. acs.orgnih.gov In an MS/MS experiment, a precursor ion of a specific m/z is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to provide structural information.

By analyzing the fragmentation patterns of ¹³C-labeled amino acids, it is possible to deduce which carbon atoms in the molecule are labeled. acs.orgnih.gov For example, the analysis of low m/z fragments of protonated glutamic acid and other amino acids has been used to distinguish between different ¹³C-isotopomers. acs.orgnih.gov This approach can be applied to monitor each carbon of isotopically labeled amino acids in metabolic studies. nih.gov

The ability to determine positional isotopic labeling is crucial for detailed metabolic flux analysis, as it provides more constraints on the metabolic model and leads to more accurate flux estimations. nih.gov Tandem MS is emerging as a preferred technique for these measurements due to its advantages over traditional MS and NMR methods. nih.gov It has been shown that even for underivatized amino acids, MS/MS can provide valuable information on the location of the ¹³C label. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C Labeling

¹³C NMR spectra provide distinct signals for each carbon atom in a molecule, and the chemical shift of each signal is sensitive to the atom's position and bonding. researchgate.net When a molecule is enriched with ¹³C, the signals corresponding to the labeled positions increase in intensity. meihonglab.com Furthermore, ¹³C-¹³C scalar couplings can be observed between adjacent labeled carbons, providing direct evidence of their connectivity. sigmaaldrich.com

While uniform ¹³C labeling is a common strategy, it can lead to complex spectra with broad lines due to extensive ¹³C-¹³C couplings. sigmaaldrich.com Selective ¹³C labeling, where only specific precursors are ¹³C-labeled, can simplify the spectra and facilitate analysis. meihonglab.com For example, using [1,2-¹³C₂]acetate as the carbon source can lead to specific labeling patterns in amino acids. nih.gov Two-dimensional NMR experiments, such as ¹³C-¹³C correlation spectroscopy, can be used to establish the connectivity between labeled carbons and thus determine the positional enrichment. meihonglab.com

| NMR Experiment | Information Obtained | Relevance to (2S)-2-amino(1,2-¹³C₂)butanedioic acid |

| 1D ¹³C NMR | Chemical shifts of ¹³C nuclei, indicating their chemical environment. | Identification of the labeled C1 and C2 positions in aspartic acid. researchgate.net |

| 2D ¹³C-¹³C Correlation | Connectivity between adjacent ¹³C-labeled carbons. | Confirmation of the C1-C2 bond labeling in the molecule. meihonglab.com |

One-Dimensional (1D) 13C NMR for Total and Positional Enrichment

One-dimensional (1D) 13C NMR spectroscopy is a fundamental and powerful technique for analyzing the fate of 13C-labeled compounds in metabolic studies. acs.org Its primary strength lies in its capacity to provide direct, quantitative information about the position of 13C labels within a molecule. nih.gov

In a typical 1D 13C NMR spectrum, each unique carbon atom in a molecule produces a distinct signal at a specific chemical shift. For (2S)-2-amino(1,2-13C2)butanedioic acid, the signals corresponding to the C1 (carboxyl) and C2 (alpha-carbon) positions will be dramatically enhanced due to the high (typically >98%) 13C enrichment, while the C3 and C4 carbons will exhibit signals at the natural abundance level of 13C (approximately 1.1%). The ratio of the integrated signal intensities of the enriched carbons to the non-enriched carbons allows for the determination of total isotopic enrichment in the molecule.

Furthermore, the introduction of adjacent 13C labels, as in this compound, gives rise to carbon-carbon scalar coupling (¹JCC), which splits the NMR signals into doublets. This splitting pattern is unambiguous proof of the direct bond between the two 13C atoms and is crucial for confirming the integrity of the labeled fragment as it is incorporated into various metabolites. Analysis of the 13C spectra of metabolites extracted from cells or tissues fed with this tracer can reveal the specific positions that have become enriched, thereby mapping the metabolic pathways involved. nih.gov For instance, the detection of 13C labels in specific positions of glutamate (B1630785) or malate (B86768) provides direct evidence of their synthesis from the supplied aspartate tracer via pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Illustrative 1D 13C NMR Data for Labeled Aspartate

This interactive table provides hypothetical chemical shifts and coupling constants for this compound to illustrate the principles of 1D 13C NMR analysis.

| Carbon Position | Expected Chemical Shift (ppm) | Signal Multiplicity | Coupling Constant (J-coupling) | Inferred Information |

| C1 (¹³COOH) | ~174 | Doublet | ¹J(C1,C2) ≈ 55 Hz | Positional enrichment at C1; Connectivity to C2 |

| C2 (¹³CH) | ~52 | Doublet | ¹J(C1,C2) ≈ 55 Hz | Positional enrichment at C2; Connectivity to C1 |

| C3 (CH₂) | ~36 | Singlet | N/A | Natural 13C abundance |

| C4 (COOH) | ~176 | Singlet | N/A | Natural 13C abundance |

Two-Dimensional (2D) Heteronuclear NMR Techniques (e.g., HSQC, HMBC, COSY) for Carbon-Carbon Connectivity and Isotope Scrambling Analysis

While 1D NMR is invaluable, complex biological samples often produce crowded spectra where signals from different metabolites overlap. Two-dimensional (2D) NMR techniques provide superior resolution by spreading signals across two frequency axes, enabling unambiguous assignment and detailed structural analysis. nih.gov

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment is used to identify protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu In the context of aspartate and its metabolites, a COSY spectrum would reveal a cross-peak between the alpha-proton (H2) and the beta-protons (H3), which is essential for assigning the proton resonances of the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a proton-detected technique that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu For this compound, a strong cross-peak would appear connecting the H2 proton signal to the enriched C2 carbon signal. This provides definitive confirmation of the label's position on a protonated carbon. youtube.comyoutube.com HSQC is highly sensitive and is a cornerstone for assigning the resonances of 13C-labeled metabolites in complex mixtures. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is exceptionally powerful for piecing together the carbon skeleton of a metabolite and for tracking the transfer of 13C labels. For example, in this compound, the H2 proton would show an HMBC correlation to the labeled C1 carboxyl carbon (a two-bond correlation) and to the unlabeled C3 and C4 carbons. When analyzing metabolites, HMBC can reveal how the original [1,2-¹³C₂] fragment has been broken apart or rearranged, a phenomenon known as isotope scrambling. This provides deep insights into the activity of specific enzymatic reactions and metabolic pathway bifurcations. sdsu.edubmrb.io

Table 2: Summary of 2D NMR Techniques for Analyzing Labeled Aspartate Metabolites

This interactive table summarizes the application of key 2D NMR experiments in the analysis of metabolites derived from this compound.

| 2D NMR Experiment | Correlation Type | Information Obtained | Example Application |

| COSY | ¹H - ¹H | Identifies coupled protons within a spin system; aids in assigning proton signals. | Shows correlation between H2 and H3 protons of an aspartate moiety. sdsu.edu |

| HSQC | ¹H - ¹³C (1-bond) | Connects protons to their directly attached carbons; confirms label position. youtube.com | Shows a strong cross-peak between the H2 proton and the labeled C2 carbon. sdsu.edu |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes long-range connectivity, traces carbon skeleton, and detects isotope scrambling. sdsu.edu | Detects correlation from H2 to C1, C3, and C4, mapping the carbon backbone. bmrb.io |

Quantitative NMR Methodologies for Absolute Isotopic Abundance Measurements

A primary goal of stable isotope tracer studies is to quantify the extent of isotope incorporation, which reflects metabolic flux. Quantitative NMR (qNMR) provides methodologies for determining the absolute isotopic abundance at specific atomic positions.

The fundamental principle of qNMR is that, under appropriate experimental conditions (e.g., with full spin-lattice relaxation between scans), the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. The absolute concentration of a labeled metabolite can be determined by comparing the integral of its signal to that of an internal standard of known concentration.

For measuring isotopic abundance, several approaches can be used:

Direct 13C NMR Quantification: In a 1D 13C spectrum, the fractional enrichment at a specific carbon position can be calculated by comparing the integral of the signal from a labeled sample to the integral of the same signal from a standard of known concentration and natural abundance.

Quantification from ¹H NMR Satellites: Indirect detection via ¹H NMR is often more sensitive. A proton attached to a ¹³C nucleus gives rise to small "satellite" peaks on either side of the main ¹H signal (which arises from protons attached to ¹²C). nih.gov The fractional enrichment (%FE) at a carbon position can be calculated by integrating the satellite peaks (Isat) and the central peak (Icen) and applying the formula: %FE = [Isat / (Isat + Icen)] × 100. This method provides precise site-specific isotopic abundance. nih.gov

Spectral Fitting Algorithms: For highly complex spectra from biological extracts, manual integration can be challenging. Advanced methods utilize computational algorithms to fit the experimental spectrum to a linear combination of basis spectra from known compounds. acs.org This allows for the deconvolution of overlapping signals and provides accurate quantification of both the total amount of each metabolite and their specific isotopomer distributions (e.g., the fraction of glutamate labeled at C4 vs. C2, C3, and C4). acs.org

These quantitative methodologies are essential for transforming raw spectral data into meaningful metabolic flux rates, providing a dynamic picture of cellular metabolism. acs.org

Applications of 2s 2 Amino 1,2 13c2 Butanedioic Acid in Metabolic Pathway Elucidation and Flux Analysis

Quantification of Central Carbon Metabolism Fluxes

(2S)-2-amino(1,2-13C2)butanedioic acid is instrumental in dissecting the complex network of reactions at the heart of cellular energy production and biosynthesis. Its unique labeling pattern, with heavy carbon isotopes at the first and second carbon positions, allows for precise tracking of its metabolic fate.

Elucidation of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis through Aspartate Entry

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and providing precursors for various biosynthetic pathways. The entry (anaplerosis) and exit (cataplerosis) of intermediates from the TCA cycle are tightly regulated to maintain cellular homeostasis. This compound provides a direct means to study these fluxes.

When introduced into a cell, the labeled aspartate can be converted to oxaloacetate, a key TCA cycle intermediate, via transamination. The ¹³C labels at positions 1 and 2 of aspartate are transferred to the corresponding positions in oxaloacetate. As this labeled oxaloacetate enters the TCA cycle, the distribution of the ¹³C isotopes in downstream metabolites, such as malate (B86768), fumarate, and glutamate (B1630785) (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate), reveals the relative activities of different enzymatic pathways.

For instance, the pattern of ¹³C enrichment in glutamate can distinguish between the canonical oxidative TCA cycle flux and anaplerotic pathways like pyruvate (B1213749) carboxylation. The analysis of isotopomer distributions in metabolites following the administration of labeled aspartate allows for the quantification of the rates of anaplerosis and cataplerosis, providing a detailed picture of TCA cycle dynamics under various physiological or pathological conditions.

Tracing Carbon Fluxes through Glycolysis and Gluconeogenesis Intermediates

While aspartate is not a direct intermediate of glycolysis, its metabolic connections to the TCA cycle allow for the indirect tracing of carbon flow into gluconeogenesis. Oxaloacetate, derived from the labeled aspartate, is a primary substrate for phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in the gluconeogenic pathway that converts oxaloacetate to phosphoenolpyruvate (PEP).

By monitoring the appearance of ¹³C in gluconeogenic intermediates and ultimately in glucose, researchers can quantify the contribution of aspartate-derived carbons to de novo glucose synthesis. The specific labeling pattern of this compound helps to differentiate the carbon skeletons originating from this tracer from those derived from other gluconeogenic precursors like lactate (B86563) or glycerol. While direct experimental data for this specific tracer is limited, studies using similarly labeled precursors provide a framework for how these fluxes can be quantified.

Investigation of Amino Acid Interconversion and Biosynthesis

Aspartate is a central precursor for the synthesis of several other amino acids. The use of this compound enables the direct measurement of the flux through these biosynthetic pathways.

De Novo Synthesis of Other Amino Acids Derived from Aspartate

The carbon skeleton of aspartate is directly utilized in the synthesis of asparagine, lysine, threonine, and methionine. By tracking the incorporation of the ¹³C labels from this compound into these amino acids, the rates of their de novo synthesis can be determined. This information is crucial for understanding how cells regulate amino acid pools in response to different nutritional or environmental cues.

For example, the conversion of the labeled aspartate to labeled asparagine via asparagine synthetase can be quantified by measuring the abundance of ¹³C₂-asparagine. Similarly, the multi-step pathways leading to lysine, threonine, and methionine can be dissected by analyzing the specific labeling patterns of their intermediates and final products.

Flux Through Aspartate-Related Pathways (e.g., Asparagine, Lysine, Threonine, Methionine Biosynthesis)

Metabolic flux analysis using this compound can provide quantitative data on the activity of the entire biosynthetic family of aspartate-derived amino acids. This is particularly important in fields such as biotechnology, where optimizing the production of essential amino acids in microorganisms is a key goal.

The following table illustrates the expected labeling patterns in amino acids derived from (2S)-2-amino(1,2-¹³C₂)butanedioic acid. The presence of the M+2 isotopologue (a molecule with a mass two units higher than the unlabeled version) is a direct indicator of synthesis from the labeled aspartate.

Expected Labeling in Aspartate-Derived Amino Acids from (2S)-2-amino(1,2-¹³C₂)butanedioic Acid

| Amino Acid | Expected Primary Labeled Isotopologue | Number of Labeled Carbons | Biosynthetic Pathway Origin |

|---|---|---|---|

| Asparagine | M+2 | 2 | Direct conversion from aspartate |

| Lysine | M+2 | 2 | Incorporation of the aspartate carbon skeleton |

| Threonine | M+2 | 2 | Incorporation of the aspartate carbon skeleton |

| Methionine | M+2 | 2 | Incorporation of the aspartate carbon skeleton |

Analysis of Nucleotide and Macromolecule Biosynthesis

Aspartate plays a critical role in the synthesis of nucleotides, the building blocks of DNA and RNA. The entire aspartate molecule is incorporated into the pyrimidine (B1678525) ring, while its amino group is donated for purine (B94841) synthesis.

By using this compound as a tracer, the contribution of aspartate to both pyrimidine and purine nucleotide biosynthesis can be quantified. In pyrimidine synthesis, the appearance of M+2 labeled pyrimidine bases (cytosine, thymine, and uracil) directly reflects the flux from the labeled aspartate pool. While direct experimental data using this specific tracer is not abundant in publicly available literature, studies with uniformly labeled glutamine, a direct precursor to aspartate, have shown significant incorporation of ¹³C into pyrimidine nucleotides. For example, in activated immune cells, a significant fraction of the UMP pool can become labeled with three carbons (M+3) when cells are supplied with U-¹³C-glutamine, demonstrating a high flux from the glutamine/aspartate pool to pyrimidine synthesis. nih.gov

The following table demonstrates the expected labeling patterns and provides representative data from a related tracer study to illustrate the potential findings.

Tracing Aspartate Carbon into Nucleotide Biosynthesis

| Macromolecule | Expected Labeled Moiety from (2S)-2-amino(1,2-¹³C₂)butanedioic Acid | Expected Primary Isotopologue | Illustrative Research Finding (from a U-¹³C-Glutamine study) nih.gov |

|---|---|---|---|

| Pyrimidines (e.g., UMP) | Pyrimidine ring | M+2 | Approximately 30% of the UMP pool was observed as M+3 labeled in effector T cells. nih.gov |

| Purines (e.g., AMP, GMP) | Nitrogen donation (no carbon) | M+0 (from this tracer) | Labeling in purines would be expected from other labeled precursors like glycine (B1666218) or formate (B1220265). |

Contribution to Pyrimidine and Purine Nucleotide Synthesis

Aspartic acid is a fundamental building block for the de novo synthesis of nucleotides, the monomers of DNA and RNA. nih.gov The use of (2S)-2-amino(1,2-¹³C₂)butanedioic acid allows for the direct observation of this contribution.

In pyrimidine synthesis, the aspartate molecule is incorporated almost entirely into the ring structure. It provides three carbon atoms (C4, C5, C6) and one nitrogen atom (N1) to form the foundational six-membered ring of uracil, from which other pyrimidines are derived. nih.gov When cells are supplied with (2S)-2-amino(1,2-¹³C₂)butanedioic acid, the ¹³C labels at the C1 and C2 positions are directly transferred to the pyrimidine ring, allowing for quantification of the rate of pyrimidine synthesis from this precursor.

For purine synthesis, aspartate's role is different; it donates its amino group to provide the nitrogen atom at the N1 position of the purine ring. nih.govresearchgate.net In this specific reaction, the carbon backbone of aspartate (now oxaloacetate) is released and does not form part of the purine ring directly. However, this resulting oxaloacetate can enter the Tricarboxylic Acid (TCA) cycle, and its ¹³C labels can be redistributed into other molecules like CO₂, glycine, and serine, which are themselves precursors for the carbon atoms of the purine ring. nih.gov Tracing the ¹³C from (2S)-2-amino(1,2-¹³C₂)butanedioic acid thus provides a comprehensive view of both direct and indirect contributions to nucleotide metabolism.

Table 1: Atomic Contribution of Aspartate to Nucleotide Synthesis

This table details the specific atoms within the core purine and pyrimidine rings that are sourced from aspartic acid.

| Nucleotide Base | Atom(s) Derived from Aspartate | Source of Other Atoms |

| Pyrimidine | N1, C4, C5, C6 | C2 from CO₂; N3 from Glutamine |

| Purine | N1 | C2, C8 from Formate; N3, N9 from Glutamine; C6 from CO₂; C4, C5, N7 from Glycine |

Incorporation into Protein Synthesis and Isotopic Labeling of Proteins for Structural and Dynamic Studies

As a proteinogenic amino acid, (2S)-2-amino(1,2-¹³C₂)butanedioic acid is directly incorporated into the polypeptide chains of proteins during translation. This makes it an invaluable tool for protein science, particularly for studies using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The strategic placement of the ¹³C labels at the C1 and C2 positions creates a ¹³Cα-¹³CO spin pair in the protein backbone at each aspartate and asparagine (which is synthesized from aspartate) residue. This specific labeling pattern is highly advantageous for NMR experiments designed to determine the three-dimensional structure and dynamics of proteins.

Furthermore, a ¹³C-labeled aspartic acid residue serves as a highly specific infrared probe. This allows researchers to investigate the local environment of individual aspartate residues within a protein, yielding detailed information on processes such as salt-bridge formation and hydration dynamics, which are crucial for protein function and stability.

Characterization of Metabolic Reprogramming in Cellular Systems

Cells constantly adjust their metabolic pathways in response to their environment and functional state. This metabolic reprogramming is a hallmark of many diseases, including cancer. (2S)-2-amino(1,2-¹³C₂)butanedioic acid is used to dissect these complex metabolic shifts.

Studies in In Vitro Cell Culture Models (e.g., mammalian cells, microbial systems)

In laboratory settings, cell cultures provide a controlled environment to study metabolism. Isotopic tracers are essential in this context.

Mammalian Cells: Studies on pancreatic ductal adenocarcinoma (PDAC) cells, a type of mammalian cancer cell, have used ¹³C-labeled precursors like glutamine to trace the synthesis of aspartate. harvard.edu These experiments show that cancer cells rewire metabolism to maintain aspartate levels, which are critical for their proliferation. harvard.edunih.gov While many cancer cells are not efficient at taking up aspartate directly from their surroundings, feeding them (2S)-2-amino(1,2-¹³C₂)butanedioic acid can precisely measure its limited uptake and contribution to intracellular pools, confirming the cells' reliance on de novo synthesis. researchgate.netmit.edu

Microbial Systems: In the yeast Saccharomyces cerevisiae, experiments using ¹³C-labeled aspartate have demonstrated that it serves as a key carbon source for producing trehalose (B1683222) via gluconeogenesis, a pathway crucial for stress resistance. semanticscholar.org In studies of the bacterium Chlamydia trachomatis, tracing with ¹³C-glucose showed the production of M+2 labeled aspartate, indicating how the pathogen manipulates the host cell's TCA cycle to produce the amino acids it needs to survive. acs.org

Analysis of Metabolic Adaptations Under Nutrient Limitation or Stress Conditions

Organisms and cells exhibit remarkable metabolic flexibility to survive stressful conditions such as nutrient scarcity or low oxygen (hypoxia).

Under hypoxia, the lack of oxygen impairs mitochondrial respiration, which is necessary to regenerate the NAD+ required for aspartate synthesis. researchgate.net This makes aspartate a limiting metabolite for cancer cell growth. biorxiv.org Isotopic tracing studies have been central to discovering this vulnerability, revealing that under hypoxia, cancer cells become heavily dependent on alternative pathways, such as scavenging proteins from their environment via macropinocytosis, to supply amino acids like aspartate. biorxiv.org

Similarly, when pancreatic cancer cells are deprived of key nutrients, they undergo metabolic adaptations to survive. Tracing experiments show that adapted cells can enhance their intrinsic synthesis of glutamine to subsequently produce the aspartate and pyrimidines needed for continued growth. harvard.edu By using (2S)-2-amino(1,2-¹³C₂)butanedioic acid, researchers can quantify the flux through these adaptive pathways, identifying potential targets for therapy.

Assessment of Enzyme Activities and Pathway Regulation In Situ

A major advantage of stable isotope tracers is the ability to measure the activity of an enzyme or the flux through a metabolic pathway as it occurs within an intact, living cell (in situ), which is often more representative than measurements from isolated enzymes (in vitro).

The rate at which the ¹³C label from (2S)-2-amino(1,2-¹³C₂)butanedioic acid appears in a direct metabolic product is a measure of the velocity of the enzyme catalyzing that reaction. For instance, the rate of formation of ¹³C-labeled N-acetylaspartate would reflect the in situ activity of the enzyme aspartate N-acetyltransferase.

Research into the metabolic effects of inhibiting the α-ketoglutarate dehydrogenase complex (KGDHC), an enzyme crucial for the TCA cycle, provides a clear example of this application. researchgate.netresearchgate.net In these studies, after inhibiting KGDHC, cells were supplied with a ¹³C-labeled precursor that is converted into α-ketoglutarate. Researchers observed a significant decrease in the formation of downstream ¹³C-labeled aspartate. researchgate.net This finding demonstrated that the inhibition of KGDHC effectively reduced the metabolic flux through that segment of the TCA cycle in situ, leading to a bottleneck that limited aspartate production. This approach allows for a dynamic and physiologically relevant assessment of pathway regulation and enzyme function.

Table 2: Summary of Applications in Metabolic Analysis

| Application Area | Specific Use of (2S)-2-amino(1,2-¹³C₂)butanedioic acid | Key Insights Gained |

| Nucleotide Synthesis | Tracing the ¹³C labels into the pyrimidine and purine rings. | Quantifies the de novo synthesis rate of nucleotides and clarifies the distinct atomic contributions of aspartate to each base type. nih.govnih.gov |

| Protein Structure & Dynamics | Incorporation into proteins to create specific ¹³C-¹³C spin pairs for NMR or to act as an IR probe. | Enables detailed analysis of protein 3D structure, backbone dynamics, and local environmental factors like hydration and salt-bridge formation. |

| Metabolic Reprogramming (In Vitro) | Following the metabolic fate of aspartate in mammalian and microbial cell cultures. | Reveals how cancer cells rewire central carbon metabolism and how microbes manipulate host pathways to acquire essential nutrients. harvard.edusemanticscholar.orgacs.org |

| Metabolic Adaptation to Stress | Quantifying metabolic flux changes in response to hypoxia or nutrient deprivation. | Identifies metabolic vulnerabilities and survival strategies, such as the critical limitation of aspartate synthesis in hypoxic cancer cells. researchgate.netbiorxiv.org |

| In Situ Enzyme/Pathway Activity | Measuring the rate of label incorporation into direct downstream products (e.g., other amino acids, TCA cycle intermediates). | Provides a physiologically relevant measure of enzyme velocity and pathway flux directly within living cells, revealing regulatory bottlenecks. researchgate.net |

Theoretical and Computational Approaches in 2s 2 Amino 1,2 13c2 Butanedioic Acid Isotope Tracing Experiments

Mathematical Models for ¹³C Metabolic Flux Analysis (¹³C-MFA)

At the core of ¹³C-MFA lies a mathematical model that describes the metabolic system under investigation. nih.gov This model serves as the foundation for simulating isotope labeling patterns and estimating metabolic fluxes. nih.gov The accuracy of the resulting flux map is highly dependent on the quality and completeness of the model. nih.govbiorxiv.org

The initial step in ¹³C-MFA is the construction of a metabolic network model. nih.govnih.gov This model represents the biochemical reactions occurring within the cell and their stoichiometric relationships.

Stoichiometric Matrix (S): The network is mathematically represented as a stoichiometric matrix (S), where rows correspond to metabolites and columns represent reactions. nih.govfiveable.me Each entry in the matrix, S(i, j), denotes the stoichiometric coefficient of metabolite i in reaction j.

Mass Balance Constraints: Under the assumption of a metabolic steady state, the concentration of intracellular metabolites remains constant. fiveable.me This imposes a fundamental constraint on the system, expressed as Sv = 0 , where v is the vector of all metabolic fluxes (reaction rates). fiveable.me This equation ensures that for each metabolite, the total rate of production equals the total rate of consumption. nih.gov

Constraint-Based Flux Analysis (FBA): Flux Balance Analysis is a method used to predict the distribution of metabolic fluxes within the feasible solution space defined by the mass balance constraints (Sv=0) and other thermodynamic or capacity constraints (e.g., upper and lower bounds on fluxes). nih.govfiveable.menih.gov While FBA can predict possible flux distributions, ¹³C-MFA provides the experimental data needed to pinpoint the actual in vivo fluxes from the many possible solutions. libretexts.orgsci-hub.se The stoichiometric model defines the possible routes for carbon atoms from a tracer like (2S)-2-amino(1,2-13C2)butanedioic acid to other metabolites.

Table 1: Simplified Stoichiometric Matrix Example This table illustrates a small, hypothetical network involving Aspartate. The matrix shows how each reaction consumes or produces the listed metabolites.

| Reaction | Aspartate | Oxaloacetate | Fumarate | Malate (B86768) | Flux (v) |

| v1: Aspartate Transaminase | -1 | 1 | 0 | 0 | v1 |

| v2: Fumarase | 0 | 0 | -1 | 1 | v2 |

| v3: Malate Dehydrogenase | 0 | -1 | 0 | 1 | v3 |

This table is a simplified representation for illustrative purposes.

While the stoichiometric model tracks the flow of molecules, isotopic models track the flow of atoms. When a ¹³C-labeled substrate is introduced, the distribution of ¹³C atoms among the metabolites changes over time until an isotopic steady state is reached. researchgate.net

Mass Isotopomers: Molecules that differ only in the number of isotopic substitutions are called mass isotopomers (e.g., M+0 for the unlabeled molecule, M+1 for a molecule with one ¹³C atom, M+2 for a molecule with two ¹³C atoms, etc.). nih.govnih.gov Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to measure the relative abundances of these mass isotopomers for key metabolites. numberanalytics.comcreative-proteomics.com

Isotopomer Balance Equations: A set of algebraic equations is constructed to describe the relationship between metabolic fluxes and the mass isotopomer distributions (MIDs) of metabolites at isotopic steady state. nih.gov These equations account for how the carbon atoms from substrates are rearranged in each reaction to form products. psu.edu For a given metabolite, its MID is a function of the fluxes of the reactions that produce it and the MIDs of the precursor metabolites. nih.gov

Mass Isotopomer Distribution Analysis (MIDA): This is the analytical process of using the measured MIDs to infer information about the biosynthetic pathways. nih.govnih.govphysiology.org The propagation of ¹³C labels from this compound through connected pathways, like the TCA cycle, will generate specific and predictable MIDs in downstream metabolites such as malate, fumarate, and oxaloacetate. researchgate.net These MIDs are highly sensitive to the relative fluxes of the pathways involved. creative-proteomics.com

Algorithms for Flux Estimation and Parameter Optimization

The goal of ¹³C-MFA is to find the set of flux values that best explains the experimentally measured MIDs. nih.govoup.com This is formulated as a parameter estimation problem, where the unknown fluxes are determined by minimizing the difference between the measured MIDs and the MIDs predicted by the mathematical model. nih.gov

Two primary statistical paradigms are used for flux estimation: frequentist (least-squares) and Bayesian.

Least-Squares Optimization: This is the most common approach. nih.gov It aims to find the flux vector v that minimizes the sum of squared residuals (SSR) between the experimentally measured MIDs (m_obs) and the model-predicted MIDs (m_sim(v)). oup.comresearchgate.net The residuals are typically weighted by the measurement uncertainty. oup.com Because the relationship between fluxes and MIDs is non-linear, iterative numerical optimization algorithms are required to find the best-fit solution. nih.govnih.gov

Bayesian Inference: This approach offers a probabilistic framework for flux estimation. nih.govbiorxiv.org Instead of finding a single best-fit flux vector, Bayesian methods aim to determine the entire probability distribution of possible flux values that are consistent with the data. nih.govbiorxiv.org This is particularly powerful when multiple, distinct flux profiles can explain the data equally well or when data is inconsistent. biorxiv.orgbiorxiv.org Methods like Markov Chain Monte Carlo (MCMC) sampling are used to explore the solution space and generate a posterior distribution of fluxes, which provides a more comprehensive understanding of flux uncertainty. nih.gov

Once a best-fit flux map is obtained, its statistical validity and precision must be rigorously assessed. diva-portal.org

Goodness-of-Fit Analysis: A chi-squared (χ²) statistical test is commonly used to assess how well the model fits the data. researchgate.netarxiv.org It compares the minimized SSR to the χ² distribution with degrees of freedom determined by the number of independent measurements minus the number of estimated fluxes. researchgate.net A statistically acceptable fit indicates that the model structure and estimated fluxes are consistent with the experimental data.

Confidence Intervals: Confidence intervals provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). nih.gov They are crucial for determining if a flux is significantly different from zero or if changes in fluxes between different conditions are statistically significant. nih.govplos.org Accurate determination of confidence intervals for non-linear models is computationally intensive and is often performed using either Monte Carlo simulations or parameter continuation methods. nih.govresearchgate.net These methods involve repeatedly solving the optimization problem with perturbed data or by analyzing the shape of the SSR function around the optimal solution. researchgate.netplos.org

Table 2: Illustrative Flux Estimation and Confidence Interval Data This table shows a hypothetical output from a ¹³C-MFA experiment, demonstrating how results are typically presented.

| Flux Name | Best-Fit Value (relative units) | 95% Confidence Interval |

| Aspartate Transaminase | 95.4 | [88.1, 102.7] |

| Fumarase (forward) | 60.2 | [55.9, 64.5] |

| Fumarase (reverse) | 5.1 | [2.3, 7.9] |

| Malate Dehydrogenase | 85.3 | [80.0, 90.6] |

This data is for illustrative purposes only.

Computational Platforms and Software Tools for 13C-MFA

The complexity of the mathematical models and the computational demands of flux estimation and statistical analysis necessitate the use of specialized software packages. oup.comoup.com These platforms provide integrated environments for model construction, simulation, optimization, and statistical validation. nih.gov13cflux.net

Table 3: Selected Software Tools for ¹³C-Metabolic Flux Analysis

| Software Tool | Key Features | Approach | Availability |

| INCA (Isotopomer Network Compartmental Analysis) | User-friendly GUI, supports stationary and non-stationary MFA, extensive statistical analysis. nih.gov | Least-Squares | MATLAB-based |

| 13CFLUX2 | High-performance for large-scale networks, command-line and graphical workflows, supports cluster computing. oup.com13cflux.net | Least-Squares | Standalone, integrates with Omix |

| OpenFLUX | Spreadsheet-based interface for model creation, open-source, based on the EMU framework. nih.gov | Least-Squares | MATLAB-based |

| Metran | One of the early, comprehensive tools for MFA, includes experimental design features. nih.gov | Least-Squares | MATLAB-based |

| BayFlux | Specifically designed for Bayesian inference, provides full flux probability distributions, scales to genome-scale models. nih.govbiorxiv.org | Bayesian (MCMC) | Python-based |

| Omix | A visualization software that serves as a graphical front-end for tools like 13CFLUX2, facilitating model building and data visualization. oup.comoup.com | Visualization/Integration | Standalone |

Simulation of Isotopic Labeling Patterns for Experimental Design and Hypothesis Generation

The strategic use of stable isotope tracers, such as this compound, is significantly enhanced by computational simulation. Simulating the expected distribution of isotopic labels throughout a metabolic network prior to conducting physical experiments is a critical step in modern metabolic flux analysis (MFA). nih.gov This approach allows for the optimization of experimental design and the formulation of testable hypotheses regarding metabolic function. nih.gov

Simulation for Experimental Design

The primary goal of experimental design in ¹³C-MFA is to maximize the precision and resolution of the calculated metabolic fluxes. researchgate.net The choice of the isotopic tracer is a paramount consideration. nih.gov Simulating the metabolic fate of different tracers under various hypothetical conditions enables researchers to select the most informative substrate for a specific biological question. For instance, using this compound, a specifically labeled form of L-Aspartic acid, provides a distinct advantage for probing the activity of the tricarboxylic acid (TCA) cycle and connected pathways.

Simulations can predict the mass isotopomer distributions (MIDs) of key metabolites that result from the metabolism of the chosen tracer. By comparing the predicted MIDs from different potential tracers, researchers can identify which one will produce the most significant and measurable changes in labeling patterns, thereby improving the statistical confidence of the resulting flux estimations. researchgate.net This is particularly crucial for distinguishing between competing metabolic pathways.

Several software tools have been developed to facilitate these complex simulations. These platforms allow for the in-silico construction of metabolic network models and the simulation of label propagation. nih.govoup.commit.edu They are instrumental in designing experiments that yield data rich enough to resolve fluxes of interest. researchgate.net

Table 1: Software for Metabolic Flux Analysis and Simulation

| Software | Primary Function | Key Features for Simulation & Design |

|---|---|---|

| 13CFLUX2 | High-performance ¹³C-metabolic flux analysis. oup.com | Supports complex network models, simulation of labeling experiments, and tools for experimental design workflows. oup.com |

| FiatFlux | Metabolic flux analysis from ¹³C experiments. nih.gov | Calculates flux ratios from mass spectrometry data and can be used to simulate expected patterns for various microorganisms. nih.gov |

| METRAN | Software for ¹³C-metabolic flux analysis and experimental design. mit.edu | Based on the Elementary Metabolite Units (EMU) framework, which simplifies and accelerates the simulation of labeling patterns. mit.edunih.gov |

| IsoDesign | Optimizes the design of ¹³C-MFA experiments. researchgate.net | Focuses on optimizing the isotopic composition of the tracer input to maximize the precision of flux calculations. researchgate.net |

For example, a simulation could compare the utility of (2S)-2-amino(1,2-¹³C₂)butanedioic acid versus uniformly labeled [U-¹³C₄]aspartate for a specific research question. The simulation would predict how the ¹³C atoms from each tracer propagate through the TCA cycle and into connected metabolites like glutamate (B1630785) and malate.

Table 2: Simulated Labeling Outcomes for Experimental Design using Different ¹³C-Aspartate Tracers

| Tracer | Metabolic Entry Point | Simulated Primary Labeling in First TCA Cycle Turn | Experimental Utility |

|---|---|---|---|

| (2S)-2-amino(1,2-¹³C₂)butanedioic acid | Enters TCA cycle as Oxaloacetate, labeled at C1 and C2. | Predicts Malate (M+2), Citrate (B86180) (M+2), α-Ketoglutarate (M+2), Glutamate (M+2). | Excellent for tracking the direct entry and first turn of the TCA cycle. |

| [U-¹³C₄]Aspartate | Enters TCA cycle as Oxaloacetate, labeled at all four carbons. | Predicts Malate (M+4), Citrate (M+4), α-Ketoglutarate (M+4), Glutamate (M+4). nih.gov | Useful for assessing overall pathway activity and contributions to biomass over longer periods. nih.gov |

Simulation for Hypothesis Generation

Beyond optimizing experimental setup, computational simulations are powerful tools for generating and testing biological hypotheses. nih.govresearchgate.net By modeling a metabolic network, researchers can propose a hypothesis—for example, that a specific enzyme is highly active or that a particular pathway is utilized under certain conditions—and then run a simulation to predict the resulting isotopic labeling patterns. nih.gov These predicted patterns serve as a benchmark against which to compare actual experimental data.

If the experimentally measured MIDs match the simulated MIDs for a given hypothesis, it provides strong evidence in support of that hypothesis. Conversely, a mismatch prompts the refinement or rejection of the hypothesis and the exploration of alternative metabolic scenarios. researchgate.netplos.org

Consider a scenario where the metabolism of (2S)-2-amino(1,2-¹³C₂)butanedioic acid is being investigated. A key metabolic branch point from the TCA cycle is the conversion of malate to pyruvate (B1213749) by malic enzyme. A researcher could hypothesize two different states: low activity versus high activity of malic enzyme. Simulations can predict the labeling patterns in downstream metabolites like lactate (B86563) and alanine (B10760859) for each case.

Table 3: Hypothesis Testing via Simulated Mass Isotopomer Distributions (MIDs) from (2S)-2-amino(1,2-¹³C₂)butanedioic acid

| Hypothesis | Simulated Metabolic Scenario | Predicted ¹³C Labeling Pattern in Pyruvate/Lactate | Interpretation |

|---|---|---|---|

| Low Malic Enzyme Activity | The ¹³C₂ label from oxaloacetate primarily continues through the TCA cycle. Minimal flux from malate to pyruvate. | Low abundance of labeled (M+2) pyruvate and lactate. | Suggests the cataplerotic flux via malic enzyme is not a major metabolic route under these conditions. |

| High Malic Enzyme Activity | A significant portion of M+2 malate is converted to M+2 pyruvate. | High abundance of labeled (M+2) pyruvate and its derivative, lactate. | Provides evidence for a highly active malic enzyme pathway, linking TCA cycle metabolism to glycolysis/gluconeogenesis precursors. |

By comparing the actual experimental results for lactate labeling with the predictions in the table, a researcher can quantitatively assess the validity of their hypothesis regarding malic enzyme activity. This iterative process of simulation, experimentation, and comparison is fundamental to using stable isotope tracers to unravel complex metabolic networks. nih.gov

Challenges and Methodological Considerations in the Application of 2s 2 Amino 1,2 13c2 Butanedioic Acid Isotope Tracing

Addressing Isotope Scrambling and Dilution Effects in Complex Biological Systems

When (2S)-2-amino(1,2-¹³C₂)butanedioic acid is introduced into a biological system, it is metabolized and the ¹³C labels are incorporated into various downstream compounds. However, the distribution of these labels is not always straightforward. Isotope scrambling, where the labels appear in unexpected positions within a molecule due to reversible or symmetrical reactions, can complicate the interpretation of metabolic pathways. Furthermore, the administered tracer is diluted by pre-existing, unlabeled pools of the same metabolite within the cell, which can affect the measured isotopic enrichment.

Metabolic scrambling can occur through various biochemical reactions. For instance, the symmetrical nature of intermediates in the Tricarboxylic Acid (TCA) cycle, such as succinate (B1194679) and fumarate, can lead to the randomization of carbon labels originating from aspartate.

Key mitigation and correction strategies include:

Correction for Natural Isotope Abundance: Before analysis, it is crucial to correct for the natural abundance of ¹³C (approximately 1.1%). nih.govnih.gov Software tools are available to perform this correction, ensuring that the measured mass isotopologue distribution (MID) accurately reflects the enrichment from the exogenous tracer. nih.govmdpi.com

Careful Tracer Selection: The choice of tracer and the specific labeling pattern is critical. While (2S)-2-amino(1,2-¹³C₂)butanedioic acid is designed to provide specific information, understanding the metabolic network is essential to predict and account for potential scrambling. nih.gov For example, tracing with [U-¹³C₅]glutamine is often preferred for analyzing the TCA cycle. nih.govnih.gov

Dynamic Labeling Experiments: Instead of only measuring at an isotopic steady state, conducting dynamic labeling experiments where samples are taken at multiple time points can help resolve the kinetics of label incorporation and identify scrambling patterns. vanderbilt.edu This approach, however, increases computational complexity. nih.gov

Advanced Modeling Techniques: Computational models can be designed to explicitly account for scrambling reactions. By defining the reversible and symmetrical steps in the metabolic network, the model can simulate the expected label distribution, allowing for a more accurate estimation of fluxes. nih.gov

The reliability of a tracing study using (2S)-2-amino(1,2-¹³C₂)butanedioic acid is highly dependent on the purity of the tracer and the composition of the cell culture medium.

Tracer Purity: The isotopic and chemical purity of the tracer is paramount. Contamination with unlabeled aspartic acid or other isotopologues will dilute the isotopic enrichment, leading to an underestimation of flux rates. Manufacturers typically provide a certificate of analysis detailing the purity, which must be considered in the experimental setup and data analysis.

Medium Composition: The presence of unlabeled aspartate or its precursors (like glutamine or asparagine) in the culture medium will compete with the labeled tracer for uptake and incorporation into metabolic pathways. nih.gov This dilution effect can significantly lower the signal-to-noise ratio of the labeled metabolites. To mitigate this, researchers often use defined media where the concentrations of all components are known, allowing them to replace the unlabeled compound with its labeled counterpart to maintain metabolic steady state. nih.gov

Analytical Challenges in Detecting Low Abundance Metabolites and Resolving Isomers

A significant hurdle in metabolomics is the accurate detection and quantification of all metabolites, which exist in a wide range of concentrations. nih.gov Many important intermediates in pathways involving aspartate are present at very low levels, making their detection challenging. nih.gov

Low Abundance Metabolites: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, while non-destructive, suffer from inherently low sensitivity, making it difficult to identify low-concentration metabolites. mdpi.comnih.gov Mass spectrometry (MS) offers higher sensitivity, and high-resolution mass spectrometry (HRMS) instruments are crucial for reliably detecting and quantifying isotopically enriched metabolites, even at low abundance. mdpi.com

Isomer Resolution: A major analytical challenge is the differentiation of isomers—molecules with the same chemical formula but different structures. nih.gov For example, aspartate is an isomer of other aminodicarboxylic acids. Standard MS cannot distinguish between isomers, as they have the same mass. nih.gov Chromatographic separation prior to MS analysis (LC-MS or GC-MS) is essential to resolve isomers based on their different retention times, preventing misidentification and ensuring accurate quantification. nih.govnih.govyoutube.com Techniques like ion chromatography have shown particular effectiveness in separating small, polar metabolites like those in the TCA and glycolysis cycles. youtube.com

| Technique | Strengths | Weaknesses | Relevance to (2S)-2-amino(1,2-¹³C₂)butanedioic Acid Tracing |

|---|---|---|---|

| Mass Spectrometry (MS) | High sensitivity, wide dynamic range. nih.gov | Cannot distinguish isomers without chromatography, destructive analysis. mdpi.comnih.gov | Essential for detecting labeled downstream metabolites of aspartate. |

| Gas Chromatography-MS (GC-MS) | Excellent chromatographic resolution for volatile compounds. researchgate.net | Requires chemical derivatization for non-volatile metabolites like amino acids. | Commonly used for high-precision determination of isotope distribution in central carbon metabolites. creative-proteomics.com |

| Liquid Chromatography-MS (LC-MS) | Separates non-volatile, polar compounds; reduces ion suppression. nih.govnih.gov | Complex method development. researchgate.net | Crucial for resolving aspartate from its isomers and analyzing polar metabolites in its pathways. |

| Nuclear Magnetic Resonance (NMR) | Non-destructive, inherently quantitative, provides structural information. mdpi.com | Low sensitivity, spectral overlap in complex mixtures. nih.gov | Can provide detailed information on labeling patterns but is challenging for low-abundance metabolites. |

Computational Complexity and Identifiability Issues in Large-Scale Flux Models

Metabolic Flux Analysis (MFA) uses the measured isotopic labeling patterns to calculate the rates (fluxes) of intracellular reactions. creative-proteomics.com This requires a mathematical model of the metabolic network. frontiersin.org As these models grow to encompass more reactions and cellular compartments, their computational complexity increases significantly. nih.govnih.gov

Model Complexity and Size: Genome-scale metabolic models can include thousands of reactions. nih.goveares.org The sheer number of isotopomers and non-linear equations makes computation difficult and time-consuming. nih.gov Studies have shown that the complexity and size of the network model have a significant impact on the calculated fluxes and their interpretation. nih.govresearchgate.net

Identifiability and Model Error: A key challenge is flux identifiability. In many cases, the available experimental data are insufficient to uniquely determine all the fluxes in the model, a problem known as an underdetermined system. nih.gov Furthermore, the accuracy of the model itself is a concern. Missing reactions or incorrect stoichiometric assumptions (model misspecification) can lead to significant errors in the calculated flux estimates. nih.govmdpi.com Statistical tests and validation against independent data are necessary to assess model fit and identify potential errors. nih.govplos.org

Cost-Effectiveness and Accessibility of Specific Isotopic Tracers for Broad Research Applications

The choice of an isotopic tracer is often a balance between the quality of information it can provide and its cost.

Cost of Tracers: Specifically labeled compounds like (2S)-2-amino(1,2-¹³C₂)butanedioic acid are produced through complex and costly procedures, as the natural abundance of ¹³C is low. silantes.com The price of stable isotopes has increased significantly in recent years, placing a major constraint on experimental design, especially for in vivo studies or high-throughput applications. silantes.comfrontiersin.org

| ¹³C Tracer | Primary Use/Pathway Analyzed | Performance Notes | Relative Cost Consideration |

|---|---|---|---|

| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Commonly used but outperformed by other tracers for overall network precision. nih.govnih.gov | Relatively low. nih.gov |

| [U-¹³C]glucose | General central carbon metabolism | Often used in mixtures; provides broad labeling information. nih.gov | Moderate. nih.gov |

| [1,2-¹³C₂]glucose | Glycolysis, PPP, overall network | Provides the most precise estimates for the overall network in some studies. nih.govnih.govnih.gov | High. |

| [U-¹³C₅]glutamine | TCA Cycle, glutaminolysis | Preferred isotopic tracer for analysis of the TCA cycle. nih.govnih.gov | High. |

| (2S)-2-amino(1,2-¹³C₂)butanedioic acid | Aspartate metabolism, anaplerosis, nucleotide synthesis | Provides targeted information on pathways directly involving aspartate. | High (specialized tracer). |

Future Directions and Emerging Trends in Research Utilizing 2s 2 Amino 1,2 13c2 Butanedioic Acid

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Flux Analysis

A major frontier in metabolic research is the ability to visualize metabolic processes as they happen within intact biological systems. The integration of (2S)-2-amino(1,2-13C2)butanedioic acid with advanced imaging modalities is key to achieving this.

Magnetic Resonance Imaging (MRI): 13C MRI is an emerging non-invasive technique that can detect the metabolic fate of 13C-labeled substrates in vivo. nih.gov While hyperpolarized 13C MRI has significantly boosted signal strength, allowing for real-time imaging of tracer metabolism, the application with compounds like 13C-aspartate offers a direct window into amino acid and tricarboxylic acid (TCA) cycle activity within specific tissues or tumors. nih.govmriquestions.com For instance, studies using [U-13C]glucose have demonstrated the ability of 13C MRI to map the spatial distribution of metabolites like lactate (B86563) and glutamate (B1630785), distinguishing cancer subtypes and revealing metabolic heterogeneity within tumors that would be undetectable by other methods like FDG-PET. nih.gov Applying this to this compound would allow researchers to track the specific contributions of aspartate to the TCA cycle, nucleotide synthesis, and the malate-aspartate shuttle with spatial resolution.

Positron Emission Tomography (PET): While PET typically uses radioisotopes, there is a growing interest in correlative imaging strategies. A promising approach involves combining PET/CT imaging, which provides anatomical and functional information (e.g., glucose uptake via 18F-FDG), with the dynamic metabolic data obtained from 13C tracer studies. frontiersin.org For example, a dynamic "metabolic biomarker-molecular imaging" system could be established by correlating PET scan data with plasma levels of 13C-labeled metabolites derived from this compound, such as 13C-malate or 13C-glutamate. frontiersin.org This would provide a multi-faceted view of tumor metabolism, linking glucose uptake to specific downstream pathway activities informed by the aspartate tracer.

This integration of isotope tracing with imaging provides a spatiotemporal dimension to metabolic flux analysis, moving beyond bulk tissue measurements to reveal metabolic activities in specific cellular niches and in response to various stimuli or therapeutic interventions.

Development of Novel Biosensors and Reporters for Real-Time Isotope Tracking

To capture the rapid dynamics of metabolism, researchers are developing novel biosensors capable of real-time metabolite detection within living cells. The next evolution in this technology is the creation of sensors that can specifically track isotopically labeled molecules.

Genetically Encoded Fluorescent Biosensors: These biosensors, often based on Förster Resonance Energy Transfer (FRET), have revolutionized the study of cell metabolism by allowing live-cell measurements with high spatiotemporal resolution. researchgate.netnih.gov Currently, sensors exist for key metabolites such as glucose, lactate, pyruvate (B1213749), and ATP. nih.gov Future development could focus on engineering these sensors to specifically recognize or respond to the presence of 13C atoms in their target metabolites. This would enable the direct visualization of flux from a 13C-labeled precursor like this compound into downstream products in real-time, within specific subcellular compartments like the mitochondria or cytosol.

Riboswitches and Bioelectronic Devices: Riboswitches are RNA-based sensors that can be engineered to bind specific metabolites and regulate gene expression, providing a transcriptional readout of metabolite concentration. acs.org These could potentially be designed to differentiate between labeled and unlabeled metabolites. Organic bioelectronic devices represent another emerging platform, where biological recognition elements are paired with electronic transducers to detect analytes. acs.org The challenge lies in creating recognition units with the specificity to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov Success in this area would bypass the need for mass spectrometry, enabling continuous, real-time monitoring of isotope incorporation within complex biological environments.

High-Throughput Platforms for Comprehensive Metabolic Phenotyping

The complexity of metabolic networks necessitates scalable experimental systems. High-throughput (HT) platforms are being developed to perform metabolic flux analysis on many samples in parallel, enabling large-scale genetic screens and drug testing.

Automated Culture and Sampling: HT 13C-Metabolic Flux Analysis (13C-MFA) workflows integrate automated cell culture systems with rapid sampling and processing to characterize the fluxome of multiple strains or conditions simultaneously. nih.gov This approach has been used to assess the metabolic impact of genetic modifications in yeast, identifying pathway bottlenecks and guiding metabolic engineering efforts. nih.gov

Integrated Analytical Techniques: These platforms combine liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy for the analysis of 13C labeling patterns in metabolites. nih.govnih.gov By using tracers like this compound, researchers can perform comprehensive phenotyping, assessing how different genetic backgrounds or environmental conditions alter aspartate metabolism and connected pathways. nih.gov Such platforms generate vast datasets that map the metabolic state of cells under various perturbations.

The table below illustrates a conceptual high-throughput experiment using this compound to screen the metabolic effects of different cancer mutations.

| Cell Line | Genetic Mutation | Key 13C-Labeled Metabolite | Inferred Pathway Alteration |

| WT | None (Control) | 13C-Malate | Baseline TCA Cycle Flux |

| Cell Line A | KRAS G12D | Increased 13C-Lactate | Enhanced Warburg Effect / Pyruvate cycling |

| Cell Line B | IDH1 R132H | Decreased 13C-Glutamate | Impaired TCA Cycle Anaplerosis |

| Cell Line C | c-Myc Overexpression | Increased 13C-Glutamine | Increased Glutaminolysis |

This is a representative table illustrating the potential application of high-throughput metabolic phenotyping. The data is hypothetical.

Applications of Machine Learning and Artificial Intelligence for Isotopic Data Interpretation